molecular formula C20H19N5O3 B2645684 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1324523-87-6

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2645684
M. Wt: 377.404
InChI Key: CXWLDGMQGBRNFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, catalysts, and the yield of the product.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include reactions with different reagents under various conditions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.


Scientific Research Applications

  • Photophysical Properties and Potential as Organic Semiconductors :

    • A study by Briseño-Ortega et al. (2018) focused on the synthesis and characterization of related compounds, examining their photophysical properties. These compounds, due to their facile synthesis and photophysical characteristics, have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).
  • Synthesis and Structural Analysis :

    • Schroeder et al. (2009) described the discovery of a related compound as a selective inhibitor of the Met kinase superfamily, with its synthesis and structural analysis providing insights into its potential applications in targeted therapies (Schroeder et al., 2009).
    • A study by Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, which could be relevant in the context of this compound's chemical structure and synthesis (Deady & Devine, 2006).
    • Bacchi et al. (2005) conducted a study on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, which might provide insights into the synthesis pathways for this compound (Bacchi et al., 2005).
  • Potential for Antimicrobial and Anticancer Activities :

    • Fandaklı et al. (2012) conducted a study on the reduction, Mannich reaction, and evaluation of the antimicrobial activity of some new 1,2,4-triazol-3-one derivatives. These derivatives might share structural similarities with the compound , suggesting potential antimicrobial applications (Fandaklı et al., 2012).
    • Aliabadi et al. (2010) synthesized a series of 2-phenylthiazole-4-carboxamide derivatives and evaluated their anticancer activities. The structural aspects of these compounds could provide insights into the potential anticancer applications of the compound (Aliabadi et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity and safety measures that need to be taken while handling it. It could also involve studying its environmental impact.


Future Directions

This involves hypothesizing how this compound could be used in the future, based on its properties. This could include potential applications in medicine, industry, etc.


Please note that these are general steps and the specific analysis would depend on the nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a chemist or a relevant expert. They would be able to provide a detailed analysis based on the latest research and their expertise.


properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-28-18-12-14(9-10-17(18)24-11-5-8-19(24)26)22-20(27)16-13-21-25(23-16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLDGMQGBRNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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